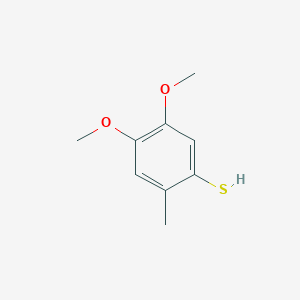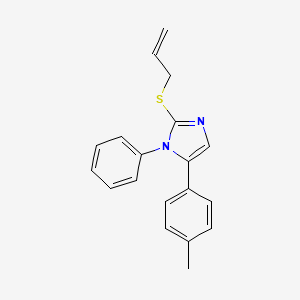![molecular formula C22H17N3O2S2 B2355074 N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 380564-22-7](/img/structure/B2355074.png)
N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a complex organic compound that features a pyrimidine moiety, an acenaphthene core, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the acenaphthene core, which undergoes sulfonation to introduce the benzenesulfonamide group. The pyrimidine moiety is then attached via a sulfanyl linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine or acenaphthene cores.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrimidine or benzenesulfonamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine or benzenesulfonamide moieties .
Wissenschaftliche Forschungsanwendungen
N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share the pyrimidine moiety and have been studied for their quorum sensing inhibitory effects.
Pyrimidine-2-thione derivatives: Known for their anti-inflammatory and antitumor activities.
Uniqueness
N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is unique due to its combination of a pyrimidine moiety, an acenaphthene core, and a benzenesulfonamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
N-(2-pyrimidin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c26-29(27,16-9-2-1-3-10-16)25-20-17-11-4-7-15-8-5-12-18(19(15)17)21(20)28-22-23-13-6-14-24-22/h1-14,20-21,25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBZRXMWQZCAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)




![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)



